![molecular formula C28H29N3O6S B11075009 Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11075009.png)
Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Imidazolidinyl Core: This involves the reaction of 3-METHOXYPHENYL and 3-METHYL-2-THIENYL derivatives with suitable reagents to form the imidazolidinyl ring.
Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Amination: The acetylated intermediate undergoes amination with 4-AMINOBENZOIC ACID to form the final compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted esters.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic polymers.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s imidazolidinyl core and aromatic rings facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but lacks the methyl group on the thiophene ring.
ETHYL 4-[(2-{1-(3-HYDROXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
The uniqueness of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H29N3O6S |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O6S/c1-4-37-27(34)19-8-10-20(11-9-19)29-25(32)17-23-26(33)31(21-6-5-7-22(16-21)36-3)28(35)30(23)14-12-24-18(2)13-15-38-24/h5-11,13,15-16,23H,4,12,14,17H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
FGQJQKBSCOVJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.3.1.1(3,7)]decane-1-carboxamide, N-[5-(4-morpholinylmethyl)-2-thiazolyl]-](/img/structure/B11074926.png)
![4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11074942.png)
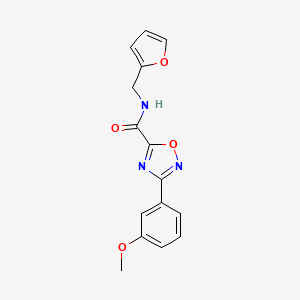
![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)
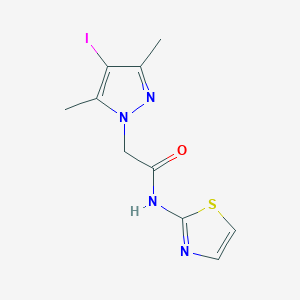
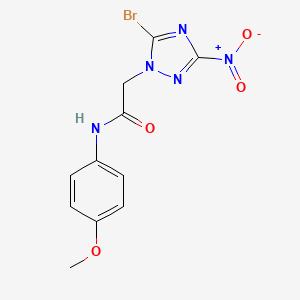
![3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11074974.png)
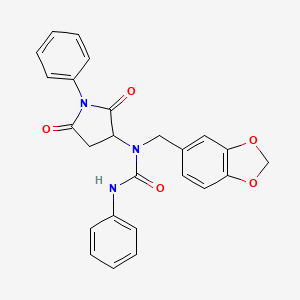
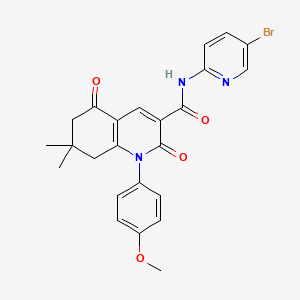
![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11075004.png)
![2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11075023.png)
![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
